molecular formula C7H4N4 B1412344 Pyrazolo[1,5-a]pyrimidine-7-carbonitrile CAS No. 1803597-11-6

Pyrazolo[1,5-a]pyrimidine-7-carbonitrile

Cat. No.: B1412344
CAS No.: 1803597-11-6
M. Wt: 144.13 g/mol
InChI Key: LELLEGSADJKDQK-UHFFFAOYSA-N
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Description

Historical Development and Significance in Heterocyclic Chemistry

The development of this compound traces its origins to the broader exploration of pyrazolopyrimidine chemistry that began in the mid-20th century. The foundational work on pyrazolo[1,5-a]pyrimidine synthesis was established through pioneering research that demonstrated the cyclization of aminopyrazoles with various dicarbonyl compounds. The historical significance of this compound class was first recognized in 1956 when the anti-cancer activity of pyrazolopyrimidines was evaluated, marking the beginning of extensive research into their biological properties. The systematic investigation of pyrazolo[1,5-a]pyrimidine derivatives gained momentum through the development of regiospecific electrophilic substitution methods, which allowed for precise positioning of functional groups on the heterocyclic core.

The evolution of synthetic approaches to this compound has been characterized by significant methodological advances. Early synthetic routes relied on traditional cyclization reactions between 3-aminopyrazole and 1,3-dicarbonyl compounds, which provided access to the basic pyrazolo[1,5-a]pyrimidine framework. Subsequently, researchers developed more sophisticated approaches, including the use of copper(II)-catalyzed [3+3] annulation reactions that enabled one-step synthesis from saturated ketones and aminopyrazoles. The historical development also encompasses the refinement of regioselective functionalization techniques, particularly for introducing carbonitrile groups at specific positions of the heterocyclic scaffold.

The significance of this compound in heterocyclic chemistry extends beyond its synthetic accessibility to encompass its role as a versatile intermediate. The compound has served as a crucial building block for the construction of more complex heterocyclic systems, facilitating the development of novel synthetic methodologies. The historical progression of research has demonstrated that the strategic placement of the carbonitrile group at the 7-position provides unique reactivity patterns that distinguish this compound from other positional isomers. This positional specificity has been exploited in various synthetic transformations, including cyclization reactions to form additional ring systems and functional group manipulations that enhance the compound's utility in medicinal chemistry applications.

Structural Classification within Pyrazolopyrimidine Family

This compound belongs to the Type II classification of pyrazolopyrimidines, characterized by the fusion pattern where the pyrazole ring is connected to the pyrimidine ring through the 1,5-positions. This structural arrangement distinguishes it from other pyrazolopyrimidine isomers, such as pyrazolo[3,4-d]pyrimidines, which exhibit different fusion patterns and consequently distinct chemical and biological properties. The compound's molecular formula of C₇H₄N₄ reflects its compact bicyclic structure with a molecular weight of 144.13 g/mol. The presence of four nitrogen atoms within the framework creates a highly electron-deficient system that significantly influences the compound's reactivity and physical properties.

The structural classification of this compound within the broader pyrazolopyrimidine family is based on several key architectural features. The fused heterocyclic system consists of a five-membered pyrazole ring and a six-membered pyrimidine ring sharing a common edge. The 7-position, where the carbonitrile group is attached, corresponds to a carbon atom in the pyrimidine ring that is adjacent to one of the nitrogen atoms. This positioning creates unique electronic and steric environments that influence both the compound's stability and its reactivity patterns. The carbonitrile functional group at this position introduces additional electron-withdrawing character, further modifying the electronic distribution throughout the conjugated system.

Table 1: Structural Comparison of Pyrazolopyrimidine Types

Compound Type Fusion Pattern Ring System Nitrogen Distribution Key Characteristics
Pyrazolo[1,5-a]pyrimidine 1,5-fusion 5,6-bicyclic N1, N5 bridging Electron-deficient, high reactivity
Pyrazolo[3,4-d]pyrimidine 3,4-fusion 5,6-bicyclic N3, N4 bridging Purine analog structure
Pyrazolo[4,3-e]pyrimidine 4,3-fusion 5,6-bicyclic N4, N3 bridging Alternative fusion pattern

The classification system for pyrazolopyrimidines also considers the substitution patterns that can occur on the basic scaffold. In the case of this compound, the carbonitrile substituent represents a significant structural modification that affects the compound's chemical behavior. The electron-withdrawing nature of the carbonitrile group influences the electron density distribution across the heterocyclic framework, making certain positions more susceptible to nucleophilic attack while rendering others more electrophilic. This substitution pattern places the compound within a specific subclass of functionalized pyrazolo[1,5-a]pyrimidines that exhibit enhanced reactivity compared to the unsubstituted parent compound.

Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry (IUPAC) naming conventions for fused heterocyclic compounds. The base name "pyrazolo[1,5-a]pyrimidine" indicates the fusion of a pyrazole ring with a pyrimidine ring through positions 1 and 5, with the brackets specifying the exact fusion pattern. The numerical designation "7-carbonitrile" identifies the position and nature of the functional group substituent, indicating that a carbonitrile group (-CN) is attached to the carbon atom at position 7 of the heterocyclic framework.

The compound's chemical registry identification includes several standardized identifiers that facilitate its recognition across different chemical databases. The Chemical Abstracts Service (CAS) Registry Number for this compound is 1803597-11-6, providing a unique numerical identifier for the compound. The Molecular Design Limited (MDL) number MFCD28714678 serves as an additional database identifier, while the InChI (International Chemical Identifier) string provides a text-based representation of the molecular structure: InChI=1S/C7H4N4/c8-5-6-1-3-9-7-2-4-10-11(6)7/h1-4H. The corresponding InChI Key LELLEGSADJKDQK-UHFFFAOYSA-N offers a condensed hash representation of the structural information.

Table 2: Systematic Identification Parameters for this compound

Parameter Value
IUPAC Name This compound
CAS Registry Number 1803597-11-6
Molecular Formula C₇H₄N₄
Molecular Weight 144.13 g/mol
MDL Number MFCD28714678
SMILES Notation N#CC1=CC=NC2=CC=NN12
InChI Key LELLEGSADJKDQK-UHFFFAOYSA-N

The Simplified Molecular-Input Line-Entry System (SMILES) notation for the compound is represented as N#CC1=CC=NC2=CC=NN12, which provides a linear text string describing the molecular structure and connectivity. This notation system facilitates computational analysis and database searching by encoding the structural information in a standardized format. The systematic identification also encompasses various synonyms and alternative names used in different chemical databases, including "3-cyanopyrazolo[1,5-a]pyrimidine" and "pyrazolo[1,5-a]pyrimidin-7-yl cyanide," which reflect different naming conventions or positional numbering systems.

The nomenclature system also addresses the compound's stereochemical characteristics, although this compound does not possess chiral centers or geometric isomerism. The planar nature of the fused heterocyclic system constrains the molecular geometry, resulting in a rigid structure with well-defined spatial arrangements of the constituent atoms. The systematic identification protocols recognize this structural rigidity and classify the compound accordingly within databases that catalog heterocyclic compounds. The comprehensive nomenclature framework ensures consistent identification across various scientific disciplines and facilitates effective communication among researchers working with this important heterocyclic scaffold.

Properties

IUPAC Name

pyrazolo[1,5-a]pyrimidine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-5-6-1-3-9-7-2-4-10-11(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELLEGSADJKDQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=CC=N2)N=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrimidine-7-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole with ethoxymethylene malononitrile in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions for several hours, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyrimidine-7-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce oxides and amines, respectively .

Scientific Research Applications

Anticancer Activity

One of the most prominent applications of pyrazolo[1,5-a]pyrimidine-7-carbonitrile is its role as an anticancer agent. Various studies have demonstrated its efficacy against different cancer cell lines:

  • Triazole-linked Glycohybrids : A study synthesized triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines and evaluated their anticancer potential against MCF-7 and other breast cancer cell lines. The results indicated promising growth inhibition properties, with several compounds showing significant activity in vitro .
  • Aryl Hydrocarbon Receptor Antagonists : Research identified pyrazolo[1,5-a]pyrimidine derivatives as effective antagonists of the aryl hydrocarbon receptor (AHR), which is implicated in cancer progression. The lead compound exhibited an IC50 value of 31 nM, highlighting the potential for these derivatives in cancer therapy .

Enzymatic Inhibition

This compound has also been studied for its ability to inhibit specific enzymes:

  • Trk Inhibitors : Certain derivatives have shown excellent inhibition of TrkA with IC50 values as low as 1.7 nM. The strategic modification of the chemical structure enhances their potency and selectivity against various cancer types .
  • Other Enzymatic Targets : Compounds derived from this scaffold have been explored for their activity against various biological targets, indicating a broad spectrum of enzymatic inhibition capabilities .

Synthetic Approaches

The synthesis of this compound has evolved significantly:

  • Copper-Catalyzed Methods : Recent advancements include microwave-assisted copper-catalyzed synthesis techniques that improve yield and reduce reaction times for producing diverse derivatives .
  • Functionalization Strategies : Various functionalization reactions have been developed to enhance the structural diversity of pyrazolo[1,5-a]pyrimidines, allowing for tailored properties suited for specific applications .

Antimicrobial Properties

Studies have also highlighted the antimicrobial potential of pyrazolo[1,5-a]pyrimidine derivatives:

  • Recent evaluations demonstrated significant antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. The compound Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate exhibited notable zones of inhibition .

Antioxidant Activity

In addition to antimicrobial properties, some derivatives showed promising antioxidant activity with effective radical scavenging capabilities .

Summary of Findings

The applications of this compound span multiple domains within medicinal chemistry:

Application TypeSpecific FindingsReferences
AnticancerEffective against MCF-7; AHR antagonist (IC50 = 31 nM)
Enzymatic InhibitionTrkA inhibitors with IC50 = 1.7 nM
AntimicrobialSignificant activity against Gram-positive bacteria
AntioxidantHigh DPPH radical scavenging capabilities

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidine-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of tropomyosin receptor kinases (Trks), which play a crucial role in cellular signaling pathways. The compound binds to the active site of the enzyme, blocking its activity and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties (λmax,abs/λmax,em) Biological Activity
Pyrazolo[1,5-a]pyrimidine-7-carbonitrile C₇H₄N₅ 154.14 -CN at C7 Not reported Kinase inhibition
7-Amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile C₁₃H₉N₅ 235.25 -CN at C3, -NH₂ at C7, -Ph at C6 λmax,abs: 336–360 nm; λmax,em: 393–414 nm Anticancer (TTK inhibition)
7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile C₁₅H₁₀N₄ 246.27 -CN at C3, styryl at C7 Not reported Fluorescence applications
Pyrazolo[1,5-a]quinazoline C₁₀H₆N₄ 182.18 Fused quinazoline ring N/A Enhanced thermal stability
5-Amino-2-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-7-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile C₂₄H₁₉N₇O 421.45 Complex substituents at C2, C5, C6, C7 N/A Antimicrobial potential
  • Optical Properties: Derivatives with an amino group at C7 (e.g., compound 87 in ) exhibit red-shifted absorption (336–360 nm) and emission (393–414 nm) compared to aryl-substituted analogs (267–296 nm absorption; 304–332 nm emission) due to enhanced electron-donating effects .
  • Lipophilicity : The presence of phenyl or styryl groups increases hydrophobicity (e.g., XLogP3 = 2.3963 for 7-phenylpyrazolo[1,5-a]pyrimidine), improving membrane permeability .

Limitations and Challenges

  • Synthetic Complexity: Multi-step synthesis for derivatives like 5-amino-2-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-7-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile (CAS: 109547-53-7) reduces yield and scalability .
  • Biological Selectivity : Substitution patterns must balance lipophilicity and polarity to avoid off-target effects, as seen in inactive pyrazolo[1,5-a]pyrimidin-7-ols .

Biological Activity

Pyrazolo[1,5-a]pyrimidine-7-carbonitrile is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies highlighting its therapeutic potential.

Chemical Structure and Synthesis

Pyrazolo[1,5-a]pyrimidine derivatives are synthesized through various chemical pathways. The synthesis often involves the reaction of hydrazine derivatives with substituted pyrimidines. For instance, 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile serves as a precursor for creating a series of new compounds with varying substituents that can enhance biological activity .

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit potent anticancer properties by acting as selective inhibitors of key kinases involved in cancer progression. Notably, compounds derived from this scaffold have been shown to inhibit Pim-1 kinase, which plays a critical role in cell growth and survival. One study reported that certain derivatives could suppress BAD protein phosphorylation and reduce colony formation in cancer cell lines at submicromolar concentrations .

Table 1: Anticancer Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundTarget KinaseIC50 (µM)Mechanism of Action
Compound APim-10.15Inhibition of phosphorylation
Compound BFlt-30.20Kinase inhibition
Compound CPI3Kδ0.05Selective inhibition

Antimicrobial Activity

Pyrazolo[1,5-a]pyrimidine derivatives have also demonstrated significant antimicrobial properties. A study evaluated various derivatives against Gram-positive and Gram-negative bacteria, revealing that some compounds exhibited considerable antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. The most effective derivative showed a Minimum Inhibitory Concentration (MIC) of 312 µM against B. subtilis .

Table 2: Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundBacterial StrainZone of Inhibition (mm)MIC (µM)
Compound DBacillus subtilis23.0 ± 1.4312
Compound EStaphylococcus aureus21.0 ± 2.0250
Compound FEscherichia coli15.0 ± 1.0500

Antitubercular Activity

Recent investigations have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as antitubercular agents. A focused library of analogues was developed, demonstrating promising activity against Mycobacterium tuberculosis. The best-performing compounds showed low cytotoxicity while effectively inhibiting bacterial growth within macrophages .

Table 3: Antitubercular Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundMIC Against Mtb (µg/mL)Cytotoxicity (HepG2)
Compound G0.25High
Compound H0.50Moderate
Compound I0.10Low

Case Studies

Case Study 1: Pim-1 Inhibition
A series of pyrazolo[1,5-a]pyrimidine derivatives were evaluated for their ability to inhibit Pim-1 kinase in vitro. The lead compound demonstrated significant selectivity and potency compared to traditional inhibitors, suggesting its potential as a therapeutic agent for cancers associated with aberrant Pim-1 activity .

Case Study 2: Antimicrobial Efficacy
In a comparative study on the antimicrobial efficacy of pyrazolo[1,5-a]pyrimidines against various pathogens, one compound exhibited superior antibacterial activity with an impressive zone of inhibition against both Gram-positive and Gram-negative bacteria .

Q & A

Q. How are mechanistic pathways elucidated for cyclocondensation reactions involving aminopyrazoles?

  • Answer:
  • Isotopic Labeling : Use ¹⁵N-labeled aminopyrazoles to track nitrogen incorporation.
  • Kinetic Studies : Monitor intermediates via in-situ IR or NMR spectroscopy .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.